N,N,2-trimethylaziridine-1-carboxamide

Description

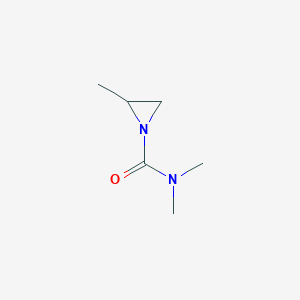

Structure

3D Structure

Properties

IUPAC Name |

N,N,2-trimethylaziridine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-4-8(5)6(9)7(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGNVBNNVSIGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451571 | |

| Record name | N,N,2-trimethylaziridine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137514-20-6 | |

| Record name | N,N,2-trimethylaziridine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for N,n,2 Trimethylaziridine 1 Carboxamide and Analogues

Ring Formation Methodologies for Aziridine (B145994) Systems

The construction of the aziridine ring is the foundational step in the synthesis of N,N,2-trimethylaziridine-1-carboxamide. Various methods have been developed for the synthesis of N-substituted aziridines.

Methods for N-Substituted Aziridine Ring Synthesis

The synthesis of N-substituted aziridines can be broadly approached through two primary routes: the cyclization of functionalized open-chain precursors and the direct aziridination of alkenes.

One of the most common cyclization methods is the Wenker synthesis and its variations, which involve the ring closure of β-amino alcohols. organic-chemistry.org This process typically requires the conversion of the amino alcohol to its corresponding sulfate (B86663) ester, followed by treatment with a base to induce cyclization. organic-chemistry.org A modified, milder version of this method utilizes chlorosulfonic acid to form the hydrogen sulfate, which is then cyclized with sodium hydroxide (B78521) or even a weaker base like sodium carbonate. organic-chemistry.org This is particularly useful for substrates that are sensitive to the harsh conditions of the traditional Wenker synthesis. organic-chemistry.org

Another significant cyclization approach involves the intramolecular C-H amination. For instance, a copper-promoted intramolecular oxidative C-H amination of secondary amines can lead to the formation of aziridine derivatives. organic-chemistry.org This method utilizes oxygen as the sole oxidant and can be applied to form aziridines from precursors containing azaarenes or ketones. organic-chemistry.org

Direct aziridination of alkenes is a powerful and atom-economical method. This often involves the use of nitrene precursors that add across the double bond of an alkene. Rhodium(II) carboxylates are effective catalysts for the generation of nitrenes from precursors like O-(2,4-dinitrophenyl)hydroxylamine, which can then react with a variety of alkenes to form aziridines. wikipedia.org The photolysis or thermolysis of organic azides also serves as a reliable method for generating nitrenes for aziridination reactions. wikipedia.org

The aza-Darzens reaction represents another key strategy, which involves the reaction of an imine with a haloenolate to form an aziridine. This method has been successfully used to synthesize 3-arylaziridine-2-carboxylic acid derivatives with good yields and high diastereoselectivity. nih.gov

| Ring Formation Method | Description | Key Reagents/Catalysts | Typical Substrates |

| Modified Wenker Synthesis | Cyclization of β-amino alcohols via their sulfate esters. organic-chemistry.org | Chlorosulfonic acid, NaOH or Na2CO3. organic-chemistry.org | β-amino alcohols. organic-chemistry.org |

| Intramolecular C-H Amination | Copper-promoted oxidative cyclization of secondary amines. organic-chemistry.org | Copper catalyst, Oxygen. organic-chemistry.org | Secondary amines with accessible C-H bonds. organic-chemistry.org |

| Nitrene Addition | Addition of a nitrene to an alkene. wikipedia.org | Rhodium(II) carboxylates, Organic azides. wikipedia.org | Mono-, di-, tri-, and tetra-substituted alkenes. wikipedia.org |

| Aza-Darzens Reaction | Reaction of an imine with a haloenolate. nih.gov | Base, Halogenated ester/amide. nih.gov | Imines, α-haloesters. nih.gov |

Carboxamide Bond Formation Techniques

Once the aziridine ring is in place, the next critical step is the formation of the carboxamide bond at the nitrogen atom.

Nucleophilic Acyl Substitution in Aziridine Chemistry

The direct acylation of an N-unsubstituted aziridine with a suitable acylating agent is a straightforward method for forming the carboxamide bond. This typically involves the reaction of the aziridine with an acyl chloride, anhydride, or an activated ester in the presence of a base to neutralize the acid byproduct.

For the synthesis of this compound, this would involve the reaction of 2-methylaziridine (B133172) with N,N-dimethylcarbamoyl chloride. The nitrogen of the aziridine acts as a nucleophile, attacking the carbonyl carbon of the acylating agent in a classic nucleophilic acyl substitution mechanism.

While effective, this method can sometimes be complicated by the reactivity of the aziridine ring itself, which is susceptible to ring-opening by nucleophiles. wikipedia.org Careful control of reaction conditions, such as temperature and the choice of base, is crucial to favor N-acylation over ring-opening.

Coupling Reactions for Amide Synthesis

Modern amide bond formation often relies on the use of coupling reagents to activate a carboxylic acid, which then reacts with an amine. In the context of aziridine chemistry, this would involve coupling a carboxylic acid with 2-methylaziridine.

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

An alternative approach involves the use of Weinreb amides. N,N-Dimethylaziridine-2-carboxamides can be prepared from the corresponding methyl aziridine-2-carboxylate. nih.gov These amides can then react with organolithium reagents to yield 2-aziridinylketones. nih.gov This highlights the utility of pre-formed aziridine carboxamides as stable intermediates for further functionalization. nih.gov

| Amide Formation Technique | Description | Key Reagents | Advantages | Potential Challenges |

| Nucleophilic Acyl Substitution | Direct reaction of an N-unsubstituted aziridine with an acylating agent. | Acyl chlorides, Anhydrides, Base. | Direct and often high-yielding. | Potential for competitive ring-opening of the aziridine. wikipedia.org |

| Peptide Coupling Reagents | Activation of a carboxylic acid followed by reaction with the aziridine. | DCC, EDC, HOBt, HOAt. | Mild conditions, high efficiency, and broad substrate scope. | Cost of reagents and removal of byproducts. |

| Weinreb Amide Chemistry | Use of pre-formed N,O-dimethylhydroxylamides for ketone synthesis. | N,O-dimethylhydroxylamine, Coupling reagents. | Controlled addition of organometallics to form ketones without over-addition. nih.gov | Requires a multi-step synthesis of the Weinreb amide precursor. nih.gov |

Stereoselective Synthesis of Aziridine Carboxamide Derivatives

The synthesis of chiral aziridine carboxamides is of great interest, as the stereochemistry of the aziridine ring can have a profound impact on the biological activity of the final molecule. nih.gov Stereoselective methods aim to control the formation of specific stereoisomers. nih.gov

Catalytic asymmetric aziridination of imines is a well-established method for producing chiral aziridines. mdpi.com The use of chiral catalysts, such as those derived from BINOL or VAPOL/VANOL ligands with boron-based Lewis acids (BOROX catalysts), can induce high levels of enantioselectivity in the formation of cis-aziridine-2-carboxylates. mdpi.comnih.gov The choice of catalyst and reaction conditions can often be tuned to favor the formation of either the cis or trans diastereomer. mdpi.com

The aza-Darzens reaction can also be rendered asymmetric by using a chiral auxiliary on the imine or the enolate component. nih.gov Additionally, chiral phase-transfer catalysts have been employed in the reaction of imines with stabilized sulfonium (B1226848) ylides to afford chiral aziridines.

An intramolecular oxidative C(sp³)–H amination of β-amino ketones has been reported as a method to synthesize trans-2,3-disubstituted aziridines stereoselectively. rsc.org This protocol proceeds under mild conditions and demonstrates good yields. rsc.org

Multicomponent Reactions Incorporating Aziridine and Carboxamide Moieties

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step by combining three or more starting materials. rsc.org Several MCRs have been developed that can incorporate both aziridine and carboxamide functionalities.

One such example is a three-component reaction involving an aziridine, an aldehyde, and an isocyanide. This can lead to the formation of complex peptide-like structures containing an aziridine ring. researchgate.net The Passerini and Ugi reactions are well-known isocyanide-based MCRs that form α-acyloxyamides and bis-amides, respectively. nih.gov While not directly forming an aziridine ring, these reactions can be adapted to incorporate aziridine-containing starting materials.

For instance, a three-component reaction starting from 3-arylmethylene-2,5-piperazinediones can lead to the formation of N-unprotected, trisubstituted aziridines bearing a peptide side chain. beilstein-journals.org This sequential process involves the regioselective opening of the diketopiperazine ring and a diastereoselective aziridination. beilstein-journals.org

Furthermore, multicomponent reactions have been developed for the catalytic asymmetric aziridination of aldimines using diazo compounds, catalyzed by a chiral Brønsted acid, to afford cis-aziridine-2-carboxylates with good yields and enantiomeric excess. nih.gov

Exploration of Novel Precursors and Reagents for Aziridine-1-carboxamide Synthesis

The synthesis of aziridine-1-carboxamides, including the target compound this compound, has traditionally relied on established methods. However, recent research has focused on developing new pathways that offer advantages in terms of yield, stereoselectivity, and milder reaction conditions. This exploration encompasses both novel starting materials (precursors) and innovative chemicals (reagents) to construct the strained aziridine ring and append the carboxamide functionality.

A significant area of development is the use of alternative nitrene precursors for the aziridination of alkenes. Nitrene addition to an alkene is a powerful method for forming the aziridine ring. wikipedia.org While traditional methods often use reagents that can be hazardous or have limited functional group tolerance, newer approaches are being investigated. For instance, the use of hydroxylamine-O-sulfonic acids as aminating agents in the presence of a rhodium catalyst has been shown to be effective for the N-H aziridination of unactivated olefins. nih.govacs.orgchemrxiv.org This method is appealing due to the use of readily available and less hazardous reagents. The resulting N-H aziridine can then be readily converted to the corresponding this compound through reaction with an appropriate carbamoyl (B1232498) chloride or isocyanate.

Another innovative approach involves the transformation of other heterocyclic systems into aziridines. For example, d-erythrosyl triazoles have been successfully converted into d-erythrosyl aziridines through photolysis or via diazirine intermediates. uminho.ptresearchgate.netnih.gov This strategy demonstrates the potential of using substituted triazoles as precursors for complex aziridine structures, which could be adapted for the synthesis of analogues of this compound.

The direct introduction of the carboxamide group is also a subject of investigation. While the reaction of an N-H aziridine with an isocyanate or carbamoyl chloride is a standard procedure, researchers are exploring one-pot syntheses that combine aziridination and N-functionalization. For instance, electrochemical methods are emerging as a powerful tool for coupling diverse amines and alkenes to form N-alkyl aziridines, which could potentially be adapted for the synthesis of aziridine carboxamides by using an appropriate amine precursor. nih.gov

The table below summarizes some of the novel precursors and reagents being explored for the synthesis of aziridine-1-carboxamides and their analogues.

| Precursor/Reagent Type | Specific Example | Synthetic Advantage | Potential Application for this compound |

| Nitrene Source | Hydroxylamine-O-sulfonic acid / Rh₂(esp)₂ | Milder conditions, use of less hazardous reagents, suitable for unactivated olefins. nih.govacs.orgchemrxiv.org | Synthesis of 2-methylaziridine, followed by N-functionalization to the desired carboxamide. |

| Heterocyclic Precursor | Substituted 1,2,3-Triazoles | Access to complex and stereochemically defined aziridines from readily available triazoles. uminho.ptresearchgate.netnih.gov | Synthesis of analogues with diverse substitution patterns on the aziridine ring. |

| Aminating Reagent | N-Boc-O-tosylhydroxylamine (TsONHBoc) | Metal-free, direct N-H aziridination of olefins. organic-chemistry.org | A more sustainable route to the 2-methylaziridine intermediate. |

| Carboxamide Source | In-situ generated isocyanates | One-pot synthesis from an amine, avoiding the handling of potentially toxic isocyanates. nih.gov | Direct conversion of 2-methylaziridine to the final product in a single step. |

| Catalyst System | Gold(I) / PhI(OAc)₂ | Catalytic aziridination with a commercially available oxidant. organic-chemistry.org | Provides an alternative catalytic system to rhodium or copper. |

Scale-Up Considerations in Aziridine Carboxamide Production for Research

Transitioning a synthetic route from a small-scale laboratory setting to a larger scale suitable for extensive research presents a unique set of challenges. For a molecule like this compound, these considerations are critical to ensure a reliable and safe supply for further studies.

One of the primary concerns in scaling up aziridine synthesis is the management of potentially hazardous reagents and intermediates. Many aziridination reactions employ reagents that are explosive or toxic. google.com For example, the use of azides as nitrene precursors, while effective, can pose significant safety risks on a larger scale. Therefore, the selection of safer alternative reagents, such as the hydroxylamine-O-sulfonic acids mentioned previously, becomes a crucial factor for scalable synthesis. chemrxiv.org

The efficiency and cost of the catalyst are also paramount. Many modern aziridination protocols rely on expensive transition metal catalysts, such as those based on rhodium or iridium. nih.govacs.org While these catalysts can offer high selectivity and efficiency on a small scale, their cost can become prohibitive for larger-scale production. Research into more abundant and less expensive catalysts, or the development of highly efficient catalytic systems with very low catalyst loadings, is essential for economical scale-up. Some protocols are being developed that avoid expensive or specialized catalytic systems. mdpi.com

Reaction conditions must also be carefully optimized for scalability. Reactions that require cryogenic temperatures, high pressures, or specialized equipment like photochemical reactors can be difficult and costly to implement on a larger scale. uminho.ptresearchgate.netnih.gov Therefore, synthetic routes that proceed under mild conditions (room temperature and atmospheric pressure) are highly desirable. The purification of the final product is another significant hurdle. Aziridines can be sensitive to acidic conditions, which can lead to ring-opening. wikipedia.org This sensitivity necessitates the use of carefully controlled chromatographic or distillation techniques, which can be cumbersome and time-consuming on a large scale.

The table below outlines key considerations for the scale-up of this compound synthesis.

| Consideration | Challenge | Potential Mitigation Strategy |

| Reagent Safety | Use of potentially explosive or toxic reagents (e.g., azides, some oxidants). google.com | Selection of safer, commercially available reagents like hydroxylamine-O-sulfonic acids. chemrxiv.org |

| Catalyst Cost & Efficiency | Reliance on expensive and rare transition metals (e.g., Rhodium). nih.govacs.org | Development of catalysts based on more abundant metals (e.g., copper, iron) or catalyst-free methods. organic-chemistry.org |

| Reaction Conditions | Requirement for specialized equipment (e.g., photoreactors) or extreme temperatures/pressures. uminho.ptresearchgate.netnih.gov | Optimization of reaction parameters to proceed under milder, more easily manageable conditions. |

| Purification | Sensitivity of the aziridine ring to acidic conditions, leading to potential product degradation during purification. wikipedia.org | Development of non-chromatographic purification methods, such as crystallization or selective extraction. |

| Process Robustness | Ensuring consistent yield and purity when reaction volumes are increased. | Thorough process optimization and identification of critical process parameters. |

Mechanistic Investigations of Reactions Involving N,n,2 Trimethylaziridine 1 Carboxamide

Electron-Impact Induced Fragmentation Pathways

Electron-impact mass spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon collision with high-energy electrons. libretexts.org The process begins with the formation of a high-energy molecular ion (M•+), which then undergoes a series of predictable fragmentation reactions to yield smaller, stable ions. chemguide.co.uk

Studies on N-alkylaziridine-1-carboxamides have established several key fragmentation pathways that are directly applicable to understanding the mass spectrum of N,N,2-trimethylaziridine-1-carboxamide. rsc.org The fragmentation is largely dictated by the interplay between the strained aziridine (B145994) ring and the carboxamide group.

The primary fragmentation processes observed include:

α-Cleavage: This is a major competing process involving the ejection of an alkyl group attached to a tertiary carbon, leading to a stable carbocation. rsc.org In the case of this compound, this could involve the loss of a methyl group.

Bond Fission around the Carbonyl Group: Fission of the CO–N(aziridine) bond can occur, generating an aziridinium-type ion. rsc.org Concurrently, cleavage of the CO–N(dimethyl) bond can lead to the formation of an isocyanate fragment.

Rearrangement followed by Elimination: A characteristic fragmentation for related N-t-alkylaziridine-1-carboxamides involves the elimination of an isocyanate from the molecular ion. rsc.org

These pathways suggest that the mass spectrum of this compound would be characterized by specific fragment ions resulting from these cleavages. The relative abundance of these fragment ions provides information about the stability of the ions and the energetic favorability of the fragmentation pathways. libretexts.org For instance, the formation of highly stable ions, such as tertiary carbocations or resonance-stabilized acylium ions, often results in the most intense peaks (base peaks) in the spectrum. libretexts.org

Table 1: Proposed Key Fragmentation Ions of this compound in EI-MS

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| M-15 | [M - CH₃]⁺ | α-Cleavage |

| M-70 | [M - C₃H₆N]⁺ | Cleavage of aziridine ring |

| 71 | [CH₃-N=C=O]⁺ | Rearrangement & Elimination |

| 57 | [CH₃CH₂CO]⁺ | Acylium ion formation |

| 44 | [(CH₃)₂N]⁺ | Cleavage of CO-N bond |

Ring-Opening Reactions of the Aziridine Moiety

The aziridine ring is characterized by significant ring strain (approximately 26-27 kcal/mol), which makes it susceptible to ring-opening reactions. clockss.org This reactivity is fundamental to its utility as a synthetic intermediate. clockss.org The presence of the electron-withdrawing carboxamide group attached to the nitrogen atom further activates the ring towards nucleophilic attack. clockss.org

The ring-opening of activated aziridines typically proceeds via a nucleophilic substitution (S_N2)-type mechanism. A nucleophile attacks one of the electrophilic carbon atoms of the aziridine ring, leading to the simultaneous cleavage of a carbon-nitrogen bond. This process relieves the inherent ring strain.

The regioselectivity of the attack is a critical aspect of the mechanism:

Attack at the Less Substituted Carbon (C3): Under neutral or basic conditions, nucleophiles generally attack the less sterically hindered carbon atom of the aziridine ring. For this compound, this would be the C3 position.

Attack at the More Substituted Carbon (C2): Under acidic conditions, the aziridine nitrogen is first protonated. This enhances the electrophilicity of the ring carbons. In this scenario, the reaction can gain more S_N1-like character, and the nucleophile may preferentially attack the more substituted carbon (C2) that can better stabilize a partial positive charge.

The reaction is stereospecific, with the nucleophile attacking the carbon atom from the side opposite to the C-N bond, resulting in an inversion of stereochemistry at the center of attack. clockss.org The initial ring-opened product is often a zwitterionic intermediate or an amino alcohol derivative, which can undergo subsequent rearrangements depending on the reaction conditions and the nature of the nucleophile. nih.gov

Reactivity of the Carboxamide Functionality

The carboxamide group in this compound also possesses distinct reactivity, primarily centered on the electrophilic carbonyl carbon. However, its reactivity is modulated by resonance with the lone pair of electrons on the adjacent nitrogen atom, which makes the carbonyl carbon less electrophilic than that in aldehydes or ketones. libretexts.org

Despite the reduced electrophilicity, the carbonyl carbon is a site for nucleophilic attack. libretexts.orgmasterorganicchemistry.com This reaction is a fundamental process in the chemistry of amides.

The mechanism proceeds in two key steps:

Nucleophilic Addition: A nucleophile attacks the partially positive carbonyl carbon. khanacademy.org This breaks the C=O pi bond, and the electrons move to the electronegative oxygen atom, forming a tetrahedral intermediate where the carbon is sp³ hybridized. masterorganicchemistry.comlibretexts.org

Collapse of the Intermediate: The tetrahedral intermediate is typically unstable. It can collapse by reforming the carbonyl double bond and expelling one of the substituents on the carbon as a leaving group. In the case of an N,N-disubstituted amide, the (CH₃)₂N⁻ group is a poor leaving group, so this pathway is less favorable than in esters or acid chlorides. However, under forcing conditions or with highly reactive nucleophiles, substitution can occur. libretexts.org

Table 2: Comparison of Nucleophilic Attack on Different Carbonyl Compounds

| Carbonyl Compound | Relative Reactivity | Reason |

| Acid Chloride | Very High | Strong inductive effect of chlorine and chloride is an excellent leaving group. |

| Ester | Moderate | The alkoxy group is a moderately good leaving group. |

| Ketone/Aldehyde | Moderate to High | No resonance donation from an adjacent heteroatom (besides the carbonyl oxygen itself); reaction is pure addition. libretexts.org |

| Amide | Low | Strong resonance donation from the nitrogen lone pair reduces carbonyl electrophilicity; amide is a poor leaving group. |

Hydrolysis of the amide bond in this compound to yield a carboxylic acid and an amine requires catalysis, typically under acidic or basic conditions, as amides are relatively stable.

Acid-Catalyzed Hydrolysis:

The reaction begins with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.

A water molecule (the nucleophile) attacks the activated carbonyl carbon to form a tetrahedral intermediate.

Proton transfers occur, leading to the formation of a good leaving group (the amine).

The intermediate collapses, expelling the amine and yielding the protonated carboxylic acid.

Base-Catalyzed (Saponification) Hydrolysis:

A hydroxide (B78521) ion (a strong nucleophile) directly attacks the carbonyl carbon, forming a tetrahedral intermediate.

This intermediate then collapses, expelling the amide anion (a very poor leaving group). This step is generally the rate-determining step and is often unfavorable.

Both mechanisms proceed through a key tetrahedral intermediate, but the activation of the carbonyl group and the nature of the leaving group differ significantly. mdpi.com

Oxidation Reactions and N-Oxide Formation in Aziridines

The oxidation of N-substituted aziridines is a key transformation that can lead to the formation of aziridine N-oxides. These N-oxides are characterized as strained, dipolar species. acs.org The nitrogen atom in the aziridine ring, bearing a lone pair of electrons, is susceptible to oxidation by various reagents. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided literature, general principles governing N-substituted aziridines can be applied.

The formation of N-oxides from corresponding N-substituted amines is a well-established reaction class. For instance, N-substituted dibenzylamine (B1670424) N-oxides have been used as precursors in base-induced reactions to form cis-2,3-diphenylaziridines. rsc.org This suggests that the N-oxide functionality can be stable enough to participate in subsequent reactions. The reactivity of aziridine N-oxides is often dominated by the strain of the three-membered ring and the dipolar nature of the N-O bond, making them prone to rearrangement reactions. acs.org The presence of the electron-withdrawing carboxamide group on the nitrogen of this compound would influence the electron density at the nitrogen atom, thereby affecting its susceptibility to oxidation and the stability of the resulting N-oxide.

Influence of Substituent Effects on Reaction Kinetics and Selectivity

Substituents on the aziridine ring play a critical role in determining the kinetics and selectivity of its reactions. The introduction of N-substituents such as acyl or carbamoyl (B1232498) groups, as in this compound, significantly activates the aziridine ring towards nucleophilic attack compared to non-activated N-alkyl or N-H aziridines. koreascience.or.kr This activation arises because these electron-withdrawing groups can stabilize the negative charge that develops on the nitrogen atom in the transition state of ring-opening reactions. koreascience.or.kr

Studies on N-substituted aziridines have shown that the nature of the substituent directly impacts the energy barrier for nitrogen inversion—the process by which the nitrogen atom and its substituent pass through a planar transition state. koreascience.or.kr Electron-withdrawing groups, particularly those with a carbonyl group, substantially decrease the N-inversion energy barrier. This is attributed to the effective incorporation of the nitrogen's lone pair electrons into the C=O bond in the planar transition state. koreascience.or.krkoreascience.kr A lower inversion barrier can influence the conformational dynamics and reactivity of the molecule.

Computational studies using B3LYP/6-31+G* methods have quantified the effect of various N-substituents on the N-inversion energy barrier. koreascience.or.krkoreascience.kr While this compound was not directly studied, the data for analogous compounds, particularly those with carbonyl groups, provides significant insight.

Table 1: Calculated N-Inversion Energies for N-Substituted Aziridines

| N-Substituent (R) | Compound Type | N-Inversion Energy (kcal/mol) koreascience.or.krkoreascience.kr |

|---|---|---|

| -CHMePh | Alkyl | 17.06 |

| -Me | Alkyl | 16.97 |

| -Bn | Alkyl | 16.70 |

| -H | Unsubstituted | 16.64 |

| -SO₂Ph | Sulfonyl | 12.18 |

| -Ph | Aryl | 8.91 |

| -COPh | Carbonyl | 5.75 |

The data clearly indicates that N-carbonyl substituents dramatically lower the inversion energy. The -CO₂Me group, which is electronically similar to the -CONMe₂ group of this compound, shows one of the lowest energy barriers. koreascience.or.krkoreascience.kr This low barrier, coupled with the electron-withdrawing nature of the group, renders the aziridine more susceptible to nucleophilic ring-opening. For instance, the aziridine with a -CO₂Me substituent was found to be the most reactive towards ring-opening by a cyanide nucleophile. koreascience.or.krkoreascience.kr The C2-methyl group in this compound would further influence regioselectivity in ring-opening reactions due to steric and electronic effects. koreascience.kr

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of aziridines. nih.gov Methods like B3LYP/6-31+G* have been successfully employed to investigate the geometries, N-inversion energy barriers, and transition states of reactions involving N-substituted aziridines. koreascience.or.krkoreascience.kr

For this compound, computational approaches can provide a detailed picture of its reactivity. These studies can:

Determine Ground State Geometries: Optimize the three-dimensional structure of the molecule.

Calculate N-Inversion Barriers: Quantify the energy required for the nitrogen atom to invert its stereochemistry, which is significantly lowered by the N-carboxamide group. koreascience.or.kr

Model Reaction Pathways: Elucidate the step-by-step mechanism of reactions, such as nucleophilic ring-opening. For example, in the ring-opening of an N-carbomethoxy aziridine by a cyanide ion, calculations showed that the torsional angle OCNC approaches 180° in the transition state, facilitating the reaction. koreascience.kr

Investigate Radical Intermediates: DFT studies have been used to understand the structure of transient N-aziridinyl radicals, indicating they are often planar with the unpaired spin in a p-orbital, which suggests electrophilic reactivity. acs.orgnih.gov

Predict Kinetic Isotope Effects: Computational analysis can predict kinetic isotope effects, which can then be compared with experimental data to support a proposed mechanism over other possibilities, such as distinguishing between a stepwise addition/elimination pathway and a concerted Diels-Alder reaction. nih.gov

By combining experimental results with computational investigations, a comprehensive understanding of the factors controlling the reactivity of this compound can be achieved. nih.gov These theoretical models are crucial for predicting the behavior of the molecule and for designing new synthetic transformations.

Advanced Spectroscopic Characterization of N,n,2 Trimethylaziridine 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the precise structure of N,N,2-trimethylaziridine-1-carboxamide. The combination of a chiral center at the C2 position of the aziridine (B145994) ring and the potential for restricted rotation around the amide C-N bond suggests a complex spectral output.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information on the chemical environment of the protons and carbons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the aziridine ring and the three methyl groups. The aziridine ring protons (at C2 and C3) would likely appear as a complex multiplet system due to their diastereotopic nature and coupling to each other and the C2-methyl group. The two N-methyl groups of the amide may appear as a single sharp singlet or as two distinct singlets if rotation around the amide bond is slow on the NMR timescale.

The ¹³C NMR spectrum is anticipated to display six unique carbon signals corresponding to the two aziridine ring carbons, the carbonyl carbon, and the three methyl carbons. The chemical shifts of the aziridine ring carbons are characteristically found at high field (e.g., in fat-derived aziridines, they appear around 34 ppm). ipb.pt

Two-dimensional (2D) NMR techniques are essential for the definitive assignment of these signals.

COSY (Correlation Spectroscopy) would establish the proton-proton coupling network, confirming the connectivity between the C2-H and C3-H protons on the aziridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons of the aziridine ring and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations. Key expected correlations would include the carbonyl carbon to the N-methyl protons and the aziridine ring protons, definitively linking the amide group to the aziridine nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| C2-H | ~2.5 - 3.0 (multiplet) | ~35 - 40 | Protons and carbons on strained aziridine rings are typically shielded. Acyl group on nitrogen causes deshielding. |

| C3-H₂ | ~1.8 - 2.4 (multiplet) | ~30 - 35 | Protons and carbons on strained aziridine rings are typically shielded. Acyl group on nitrogen causes deshielding. |

| C2-CH₃ | ~1.2 - 1.5 (doublet) | ~15 - 20 | Typical range for an alkyl methyl group adjacent to a CH group. |

| N(CO)-CH₃ | ~2.8 - 3.1 (singlet(s)) | ~35 - 38 | N-methyl groups of amides. May show two distinct signals due to restricted rotation. |

| C=O | - | ~165 - 170 | Characteristic chemical shift for a tertiary amide carbonyl carbon. |

This compound possesses two key conformational features that can be investigated by NMR: nitrogen inversion and amide bond rotation.

Nitrogen Inversion: The nitrogen atom of the aziridine ring can undergo inversion. In N-acylaziridines, this process can be slow enough to be observed by NMR, often studied through variable temperature experiments. acs.orgacs.org At low temperatures, the inversion may slow sufficiently to allow for the observation of distinct signals for each invertomer.

Amide Bond Rotation: The C(O)-N bond of an amide has significant double-bond character, leading to restricted rotation and the potential for cis and trans isomers. This can result in the doubling of NMR signals for the groups near the amide bond. ipb.pt Two-dimensional exchange spectroscopy (2D-EXSY or NOESY) experiments can confirm this dynamic process by showing cross-peaks between the signals of the two conformers. rsc.org Nuclear Overhauser Effect (NOE) correlations can also provide through-space information to determine the predominant isomer in solution. rsc.org

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is indispensable for determining the molecular formula and probing the connectivity of this compound through controlled fragmentation.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). longdom.orgnih.gov This precision allows for the confident determination of the elemental composition. For this compound, the molecular formula is C₆H₁₂N₂O. HRMS would be used to confirm its monoisotopic mass, calculated to be 128.09496 Da. This exact mass measurement is a critical first step in confirming the identity of the compound, distinguishing it from any isomers or other molecules with the same nominal mass. mdpi.com

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.orgunt.edu This process provides detailed structural information. The fragmentation of amides is well-characterized and often involves cleavage of the bond between the carbonyl carbon and the amide nitrogen (N-CO bond). unl.ptnih.gov

For this compound (M), the molecular ion ([M]⁺˙) would be expected to undergo several key fragmentations:

α-Cleavage at the Amide: The most common fragmentation for amides is the cleavage of the N-CO bond. nih.gov This can lead to the formation of the N,N-dimethylcarbamoyl cation ([C(O)N(CH₃)₂]⁺) at m/z 72.

Cleavage of the Aziridine-Carbonyl Bond: Rupture of the N1-C(O) bond would result in the formation of a 2-methylaziridine (B133172) radical cation at m/z 57.

Loss of a Methyl Group: Fragmentation could also involve the loss of a methyl radical (•CH₃) from either the aziridine ring or the N,N-dimethylamino group, leading to a fragment ion at m/z 113 ([M-15]⁺).

These fragmentation pathways provide a molecular fingerprint that helps to confirm the proposed structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This is an interactive data table. Click on the headers to sort.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 128 | [C₆H₁₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 113 | [C₅H₉N₂O]⁺ | Loss of a methyl radical (•CH₃) |

| 72 | [C₃H₆NO]⁺ | α-Cleavage, formation of the N,N-dimethylcarbamoyl cation |

| 57 | [C₃H₇N]⁺˙ | Cleavage of the N1-C(O) bond, formation of 2-methylaziridine radical cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound is expected to be dominated by absorptions from the tertiary amide and the alkyl groups.

The most prominent feature would be the strong carbonyl (C=O) stretching absorption of the tertiary amide. This band typically appears in the region of 1630-1680 cm⁻¹. spcmc.ac.inspectroscopyonline.com Because this is a tertiary amide, the spectrum will be notable for the absence of N-H stretching bands that are characteristic of primary and secondary amides (typically found around 3100-3500 cm⁻¹). libretexts.orgucla.edu

Other expected absorptions include:

C-H Stretching: Vibrations from the methyl and aziridine C-H bonds would appear in the 2850-3000 cm⁻¹ region.

C-N Stretching: The stretching of the C-N bonds is expected to produce medium to weak absorptions in the 1250-1020 cm⁻¹ range. spcmc.ac.in

Aziridine Ring Vibrations: The characteristic bending and stretching vibrations of the aziridine ring itself would be found in the fingerprint region (below 1500 cm⁻¹). For the parent 2-methylaziridine, various ring deformations and CH₂/CH₃ bending modes are observed between 800 and 1500 cm⁻¹. cdnsciencepub.com

Table 3: Predicted Infrared Absorptions for this compound This is an interactive data table. Click on the headers to sort.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| 2850-3000 | Medium-Strong | C-H (Alkyl) | Stretching |

| 1630-1680 | Strong | C=O (Tertiary Amide) | Stretching |

| ~1460 | Medium | C-H (CH₂) | Scissoring |

| ~1375 | Medium | C-H (CH₃) | Bending |

| 1250-1020 | Medium-Weak | C-N | Stretching |

Integration of Spectroscopic Data for Comprehensive Structural Characterization

Following extensive searches of scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic data for the specific compound this compound is not publicly available. While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard methods for the structural elucidation of chemical compounds, no published studies containing this specific information for this compound could be located.

The comprehensive structural characterization of a molecule relies on the integration of data from these various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment of the molecular structure.

Hypothetical Integrated Spectroscopic Analysis

To illustrate the process of how such data would be integrated for a compound like this compound, a hypothetical analysis is presented below. This is a theoretical exercise and does not represent actual experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be the cornerstone of the structural analysis.

¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the N-methyl protons, the C2-methyl proton, and the protons of the aziridine ring. The splitting patterns (e.g., singlets, doublets, quartets) would reveal which protons are adjacent to each other.

¹³C NMR Spectroscopy: This would indicate the number of unique carbon environments in the molecule. Separate signals would be expected for the carbonyl carbon of the carboxamide, the carbons of the aziridine ring, and the methyl group carbons. The chemical shifts of these signals would provide clues about their electronic environment.

Infrared (IR) Spectroscopy would be used to identify the functional groups present in the molecule. A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the amide group. Other characteristic peaks would correspond to C-H and C-N bond vibrations.

By combining the information from these techniques, a complete and unambiguous structural assignment could be made. For example, the molecular formula from mass spectrometry, combined with the functional group information from IR spectroscopy, and the detailed connectivity map from ¹H and ¹³C NMR spectroscopy, would leave no doubt as to the structure of this compound.

Data Tables of Hypothetical Spectroscopic Data

The following tables represent the type of data that would be collected and analyzed for a comprehensive structural characterization. It is critical to reiterate that this is hypothetical data for illustrative purposes only.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.85 | s | 6H | N(CH₃)₂ |

| 2.50 | q | 1H | C2-H |

| 1.20 | d | 3H | C2-CH₃ |

| 1.10 | d | 1H | Aziridine Ring H |

| 0.95 | d | 1H | Aziridine Ring H |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C=O (Amide) |

| 38.2 | N(CH₃)₂ |

| 35.8 | C2 (Aziridine) |

| 32.1 | C3 (Aziridine) |

| 14.5 | C2-CH₃ |

Table 3: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 | Strong | C-H stretch (alkane) |

| 1675 | Strong | C=O stretch (amide) |

| 1450 | Medium | C-H bend (alkane) |

| 1250 | Medium | C-N stretch |

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 128 | 85 | [M]⁺ (Molecular Ion) |

| 113 | 40 | [M - CH₃]⁺ |

| 84 | 100 | [M - N(CH₃)₂]⁺ |

| 72 | 60 | [N(CH₃)₂C=O]⁺ |

| 44 | 55 | [N(CH₃)₂]⁺ |

Theoretical and Computational Chemistry Studies of N,n,2 Trimethylaziridine 1 Carboxamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which include Density Functional Theory (DFT) and ab initio techniques, can elucidate the electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. researchgate.netgoogle.com For N,N,2-trimethylaziridine-1-carboxamide, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the molecular geometry to find the lowest energy conformation.

Key parameters that would be determined from DFT calculations include:

Bond lengths and angles: Precise predictions of the distances between atoms and the angles they form.

Molecular energy: A measure of the molecule's stability.

Different functionals, such as B3LYP, are commonly used in conjunction with a basis set (e.g., 6-311++G(d,p)) to perform these calculations. researchgate.net The stability of different conformers, which may arise from rotation around the C-N amide bond, can be compared based on their calculated energies. google.com For instance, studies on related carboxamides have used DFT to determine the relative stability of s-trans and s-cis conformers. google.com

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.35 Å |

| Aziridine (B145994) C-N Bond Lengths | ~1.47 Å |

| Aziridine C-C Bond Length | ~1.48 Å |

| N-C-O Bond Angle | ~122° |

| C-N-C (amide) Bond Angle | ~118° |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. Actual values would need to be calculated through specific DFT studies.

Ab Initio Methods for Electronic Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. parchem.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate descriptions of electronic properties.

For this compound, ab initio calculations would be valuable for determining:

Electron density distribution: Mapping the probability of finding an electron at any given point around the molecule.

Ionization potential and electron affinity: The energies required to remove or add an electron, respectively, which are crucial for understanding reactivity.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

Computational NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose, often in conjunction with DFT. parchem.com

Calculated chemical shifts can aid in the assignment of experimental spectra and can help to distinguish between different isomers or conformers. For example, computational studies on other amides have shown that the chemical shifts of protons near the amide bond can differ significantly between cis and trans conformers. google.comepa.govmdpi.com

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ (syn) | ~2.9 | ~36 |

| N-CH₃ (anti) | ~2.8 | ~33 |

| Aziridine-CH | ~2.1 | ~38 |

| Aziridine-CH₃ | ~1.2 | ~18 |

| C=O | - | ~170 |

Note: These are hypothetical values. Actual chemical shifts would depend on the specific computational method and basis set used.

Simulated Vibrational Spectra for IR Correlation

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational methods can simulate the vibrational spectrum by calculating the frequencies and intensities of these modes. molaid.comparchem.comnih.gov These calculations are typically performed using DFT.

The simulated spectrum can be compared with experimental IR data to:

Assign vibrational bands: Correlate specific peaks in the experimental spectrum to particular molecular motions (e.g., C=O stretch, N-H bend).

Confirm the presence of functional groups: The characteristic vibrational frequencies of the aziridine ring and the carboxamide group can be identified.

Investigate intermolecular interactions: Changes in vibrational frequencies can indicate the presence of hydrogen bonding or other interactions. molaid.com

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations typically focus on static molecules at their energy minimum, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing its conformational landscape to be explored.

MD simulations can reveal:

Conformational flexibility: How the molecule changes its shape at a given temperature.

Rotational barriers: The energy required to rotate around specific bonds, such as the C-N amide bond. google.com

Solvent effects: How the presence of a solvent influences the molecule's conformation and dynamics.

These simulations are particularly useful for understanding the behavior of flexible molecules and can provide a more realistic picture of their properties in a given environment.

Reactivity Descriptors from Conceptual DFT

Electrophilicity, Nucleophilicity, and Chemical Potential Assessments

For this compound, we can anticipate the influence of its structural features on its reactivity descriptors. The aziridine ring itself is a strained system, which inherently influences its reactivity. wikipedia.org The nitrogen atom, bearing a carboxamide group, will have its nucleophilicity significantly modulated.

Chemical Potential (μ): The chemical potential is a measure of the escaping tendency of electrons from a system. In the context of this compound, the presence of the electron-withdrawing carboxamide group attached to the aziridine nitrogen is expected to lower the energy of the highest occupied molecular orbital (HOMO). This would result in a more negative chemical potential compared to an N-alkylated aziridine, indicating a reduced tendency to donate electrons.

Electrophilicity (ω): The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. The N-acyl group on the aziridine ring enhances its electrophilic character. This is because the amide functionality withdraws electron density from the ring, making the ring carbons more susceptible to nucleophilic attack. almerja.com Therefore, this compound is expected to be a moderate electrophile.

Nucleophilicity (N): The nucleophilicity index (N) is a measure of the electron-donating ability of a molecule. The lone pair of electrons on the aziridine nitrogen is delocalized into the adjacent carbonyl group of the carboxamide. This delocalization reduces the availability of the lone pair for donation, thus diminishing the nucleophilicity of the nitrogen atom. wikipedia.org Consequently, this compound would be considered a weak nucleophile. The primary nucleophilic sites would likely be the oxygen atom of the carbonyl group and potentially the ring carbons in ring-opening reactions.

To illustrate the expected values, a hypothetical data table based on typical values for similar N-acyl aziridines is presented below.

| Reactivity Descriptor | Expected Qualitative Assessment |

| Chemical Potential (μ) | Moderately negative |

| Global Electrophilicity (ω) | Moderate |

| Global Nucleophilicity (N) | Weak |

This table is illustrative and based on general principles of N-acyl aziridines, not on specific calculations for this compound.

Mechanistic Insights from Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) provides a framework for understanding chemical reactivity by analyzing the changes in electron density along a reaction pathway. nih.govmdpi.com MEDT posits that the flow of electron density from a nucleophilic to an electrophilic species governs the feasibility and mechanism of a reaction.

For this compound, MEDT can offer insights into its participation in various reactions, particularly nucleophilic ring-opening reactions, which are characteristic of aziridines. wikipedia.org The N-carboxamide group activates the aziridine ring towards such attacks.

In a typical nucleophilic ring-opening reaction of this compound, the nucleophile would attack one of the ring carbon atoms. The regioselectivity of this attack would be influenced by steric and electronic factors. The 2-methyl group would sterically hinder attack at the C2 position. Therefore, nucleophilic attack is more likely to occur at the less substituted C3 carbon.

An MEDT analysis of such a reaction would involve:

Analysis of the Conceptual DFT indices of the reactants to establish the polar nature of the reaction and the direction of electron density flow. nih.gov

Localization of the transition state (TS) for the ring-opening process. The geometry and electronic structure of the TS would reveal the extent of bond formation and bond breaking.

Bonding Evolution Theory (BET) analysis along the reaction coordinate to understand the sequence of bond formation and cleavage, providing a detailed picture of the reaction mechanism.

For instance, in a reaction with a strong nucleophile, the analysis would likely show a significant global electron density transfer (GEDT) at the transition state, indicating a highly polar process. mdpi.com The reaction would proceed via a single, concerted transition state, characteristic of an SN2-type mechanism.

Computational Studies on Aziridine Ring Strain and Aromaticity Considerations

Aziridine Ring Strain: The three-membered ring of aziridine possesses significant ring strain, estimated to be around 26-27 kcal/mol. clockss.org This strain arises from bond angle distortion, where the internal C-N-C and C-C-N bond angles are compressed to approximately 60° from the ideal tetrahedral (109.5°) or trigonal planar (120°) angles. wikipedia.org This inherent strain is a primary driver for the reactivity of aziridines, particularly their propensity to undergo ring-opening reactions. wikipedia.org

A hypothetical breakdown of the contributing factors to ring strain in this compound is presented in the table below, based on general knowledge of substituted aziridines.

| Strain Component | Description | Expected Contribution |

| Angle Strain | Deviation of bond angles from ideal values. | Major contributor |

| Torsional Strain | Eclipsing interactions between substituents on adjacent atoms. | Moderate contributor, influenced by the methyl and dimethylamino groups. |

| Transannular Strain | Steric interactions across the ring. | Minor contributor in a three-membered ring. |

This table provides a qualitative assessment of the factors contributing to ring strain and is not based on specific computational data for the title compound.

Aromaticity Considerations: Aromaticity is a concept typically associated with planar, cyclic, conjugated systems that obey Hückel's rule (4n+2 π electrons). This compound is a saturated, three-membered heterocyclic compound. As such, it does not possess the necessary structural and electronic features to be considered aromatic. Its electrons are localized in sigma bonds and the non-bonding lone pair on the nitrogen is involved in amide resonance, not in a cyclic π-system. Therefore, the concept of aromaticity is not applicable to this molecule.

Exploration of N,n,2 Trimethylaziridine 1 Carboxamide As a Building Block in Complex Molecular Synthesis

Synthesis of Bioactive Compounds Incorporating Aziridine (B145994) Carboxamide Scaffolds

Aziridine carboxamides are integral to the synthesis of numerous bioactive compounds. Their ability to act as alkylating agents makes them suitable for targeting biological macromolecules. tandfonline.comnih.gov For instance, aziridine-containing natural products like Mitomycin C and Porfiromycin exhibit significant anti-tumor activity. nih.gov The aziridine ring in these molecules can be protonated and subsequently alkylate nucleobases in DNA, leading to cell death. tandfonline.com

The reactivity of the aziridine ring can be modulated by the substituents attached to it. Electron-withdrawing groups, for example, can decrease the electron density on the aziridine ring atoms, making the compound more selective towards thiolate anions over nucleic acids. tandfonline.com This selectivity is crucial for designing drugs with specific targets and reduced side effects.

Recent research has focused on synthesizing novel bioactive compounds using aziridine carboxamide scaffolds. These scaffolds serve as starting points for creating libraries of compounds with potential therapeutic applications. For example, derivatives of aziridine-2-carboxylic acid have been explored as inhibitors of cysteine proteases. tandfonline.com Furthermore, some aziridine derivatives have shown antibacterial activity against various strains, including Micrococcus luteus and Mycobacterium smegmatis. nih.gov

A notable example of a bioactive molecule synthesized from an aziridine carboxamide scaffold is Imexon, an anticancer agent effective against human myeloma cells. nih.gov Imexon functions by binding to cellular thiols, which elevates the levels of reactive oxygen species and induces cell death. nih.gov

The following table summarizes some bioactive compounds and their activities that are based on or related to aziridine carboxamide structures.

| Compound/Scaffold | Bioactivity | Mechanism of Action/Target |

| Mitomycin C | Anti-tumor | DNA alkylation |

| Porfiromycin | Anti-tumor | DNA alkylation |

| Imexon | Anticancer | Binds to cellular thiols, increases ROS |

| Azinomycin A and B | Anticancer, Antibacterial | - |

| Azicemicin A and B | Antibacterial | - |

| Madurastatin A1 and B1 | Antibacterial | - |

| Aziridine-2-carboxylic acid derivatives | Cysteine protease inhibitors | - |

Development of Novel Heterocyclic Systems Derived from Aziridine Carboxamides

The ring strain of aziridines makes them excellent precursors for the synthesis of other heterocyclic systems. youtube.com Ring-opening reactions of aziridines with various nucleophiles can lead to the formation of larger, more complex heterocyclic structures. For example, N,N-dimethylaziridine-2-carboxamides can react with organolithium reagents to yield 2-aziridinylketones, which can be further transformed into aziridinyl carbinols. nih.gov

The transformation of aziridines into other heterocycles is a powerful tool in synthetic chemistry. For instance, the reaction of azirines with acyclic enols can proceed through a transient aziridine intermediate to form pyrrole (B145914) derivatives. researchgate.net Additionally, a sequential three-component reaction starting from 3-arylmethylene-2,5-piperazinediones can lead to the formation of N-unprotected, trisubstituted aziridines bearing a peptide side chain. beilstein-journals.org These aziridines can then be converted into β-trifluoroacetamido-α-ketoamides and α,β-diketoamide frameworks in a single step. beilstein-journals.org

The development of novel heterocyclic systems from aziridine carboxamides has significant implications for drug discovery. nih.govnih.gov By creating a diverse range of heterocyclic compounds, chemists can explore a wider chemical space and increase the chances of finding new drug candidates with improved properties. nih.govnih.gov The synthesis of heterocyclic carboxamide derivatives has led to the discovery of potent anti-norovirus agents and potential antipsychotic agents. nih.govnih.gov

Utilisation in Multi-Step Organic Synthesis Pathways

N,N,2-trimethylaziridine-1-carboxamide and related aziridine carboxamides are valuable intermediates in multi-step organic synthesis. Their ability to undergo regioselective and stereoselective ring-opening reactions makes them useful for introducing nitrogen-containing functional groups into complex molecules. researchgate.net The development of one-pot, multi-step synthetic methods has further enhanced the utility of these compounds, allowing for the rapid construction of complex molecular scaffolds. nih.gov

An example of a multi-step synthesis involving an aziridine intermediate is the synthesis of oxomaritidine, an alkaloid natural product. A flow process was developed for this synthesis, where individual reactions are linked into a continuous sequence, allowing for the rapid and efficient production of the final product. syrris.jp This approach avoids extensive purification steps and allows for precise control over reaction conditions. syrris.jp

The use of aziridines in multi-step synthesis is not limited to flow chemistry. They are also employed in traditional batch syntheses to construct complex molecules. For instance, a diastereoselective addition of carbamoyl (B1232498) anions to azirines can afford synthetically useful 2-aziridinyl amide building blocks. organic-chemistry.org These building blocks can then be used in subsequent steps to create more elaborate structures.

The following table provides examples of multi-step syntheses where aziridine derivatives play a key role.

| Target Molecule/Scaffold | Key Aziridine Intermediate | Synthetic Strategy |

| Oxomaritidine | - | Flow process, multi-step sequence |

| 2-Aziridinyl amides | Azirines | Diastereoselective addition of carbamoyl anions |

| N-Alkyl aziridines | Unactivated alkenes and primary amines | Electrochemical oxidative coupling |

| Fused tri-substituted aziridines | Cyclic N-sulfonyl aldimines and α-carbonyl sulfonium (B1226848) salts | Base-mediated [2 + 1] annulation and regioselective ring-opening |

Design and Synthesis of Conformationally Restricted Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound and observing the effects on its activity, researchers can identify the key structural features required for optimal performance. nih.gov

Conformationally restricted analogues are particularly useful in SAR studies because they limit the number of possible conformations a molecule can adopt. nih.govmdpi.comnih.gov This can help to identify the specific conformation that is responsible for biological activity. Aziridine carboxamides can be incorporated into molecules to create conformational restrictions.

For example, conformationally restricted analogues of a potent CGRP receptor antagonist were synthesized to explore the SAR of this class of compounds. nih.gov These analogues were prepared through a stereocontrolled racemic synthesis involving the functionalization of 2-substituted octahydropyrido[1,2-a]pyrazin-6-ones. nih.gov Similarly, conformationally restricted analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide were synthesized to investigate the structural requirements for muscarinic activity. nih.gov

The design and synthesis of these analogues often involve multi-step synthetic routes where the aziridine carboxamide or a related precursor is a key building block. mdpi.com The insights gained from SAR studies of these conformationally restricted analogues can guide the design of new, more potent, and selective therapeutic agents. nih.gov

Chemo-enzymatic Approaches to Aziridine Carboxamide Synthesis

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods to create efficient and selective synthetic routes. nih.gov Enzymes can catalyze reactions with high stereoselectivity and regioselectivity under mild conditions, while chemical methods offer a broader range of transformations. nih.gov

The application of chemo-enzymatic methods to the synthesis of aziridine carboxamides has shown significant promise. For instance, nitrile hydratase has been used to convert 1-arylmethyl-2-(2-cyanoethyl)aziridines into the corresponding 2-(2-carbamoylethyl)aziridines. nih.gov These products can then undergo rearrangement to form 5-hydroxypiperidin-2-ones. nih.gov

In another example, a nitrilase was used to selectively convert 2-(2-cyanoethyl)aziridines into 5-hydroxypiperidin-2-ones in good yields. nih.gov These enzymatic transformations provide a mild and selective alternative to traditional chemical methods for the synthesis of these valuable heterocyclic compounds.

The integration of enzymatic steps into the synthesis of complex molecules containing aziridine carboxamide scaffolds can lead to more efficient and sustainable processes. nih.gov As the field of biocatalysis continues to advance, the use of chemo-enzymatic approaches for the synthesis of these important building blocks is expected to grow.

Future Perspectives in N,n,2 Trimethylaziridine 1 Carboxamide Research

Emerging Synthetic Methodologies and Catalysis

While the synthesis of some aziridine-1-carboxamides has been achieved through the reaction of NH-aziridines with isocyanates or via multi-step sequences using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), dedicated and optimized methodologies for N,N,2-trimethylaziridine-1-carboxamide are yet to be established. nih.govmdpi.com Future work will likely focus on developing more direct, efficient, and stereoselective routes.

Emerging strategies may involve the catalytic N-functionalization of 2-methylaziridine (B133172). The use of Lewis acids, such as scandium(III) triflate or zinc chloride, which have been shown to activate aziridine (B145994) rings in reactions with isocyanates, could be explored to facilitate the reaction with N,N-dimethylcarbamoyl chloride or related electrophiles. nih.govsemanticscholar.org Furthermore, the development of catalytic asymmetric syntheses will be a critical goal. This could involve chiral auxiliaries or the application of enantioselective catalysts, such as Mn(III)-salen complexes, to achieve high stereochemical control during the formation of the aziridine ring or its subsequent functionalization. The optimization of reaction conditions, including solvent systems and temperature control, will be crucial to minimize side reactions stemming from the inherent ring strain of the aziridine.

| Potential Methodology | Key Reagents/Catalysts | Anticipated Advantages | Relevant Findings |

| Lewis Acid-Catalyzed N-Acylation | 2-methylaziridine, N,N-dimethylcarbamoyl chloride, Sc(OTf)₃ or ZnCl₂ | Potentially lower reaction times and milder conditions compared to uncatalyzed reactions. | Lewis acids are known to activate the aziridine ring for various transformations. nih.govsemanticscholar.org |

| CDI-Mediated Coupling | 2-methylaziridine, 1,1'-carbonyldiimidazole (CDI), N,N-dimethylamine | High-yield, scalable route suitable for bulk synthesis. | The CDI-mediated route offers high yields and scalability for analogous aziridine carboxamides. |

| Asymmetric Synthesis | Chiral amino alcohol precursors, Chiral catalysts (e.g., Mn(III)-salen complexes) | Access to enantiopure this compound for stereospecific applications. | Catalytic asymmetric synthesis has achieved high enantiomeric excess in other carboxamide functionalizations. |

Advancements in Spectroscopic and Analytical Techniques

A thorough understanding of this compound requires comprehensive structural and analytical characterization, leveraging the full suite of modern spectroscopic techniques. While standard NMR and mass spectrometry are foundational, future research will benefit from the application of more advanced and specialized methods.

High-resolution mass spectrometry (HR-MS) will be essential for unambiguous molecular formula confirmation. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be vital for the definitive assignment of all proton and carbon signals, especially to confirm the connectivity between the N,N-dimethylamino group and the carboxamide carbonyl, and the methyl group at the C2 position of the aziridine ring. For enantiopure variants of the compound, circular dichroism (CD) spectroscopy will be a key technique to validate the stereochemical outcome of asymmetric syntheses. Furthermore, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) will be employed to assess purity and identify potential byproducts from synthetic efforts.

| Technique | Information Yielded for this compound | Significance |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals and confirmation of molecular structure. | Crucial for differentiating isomers and confirming the precise substitution pattern. |

| High-Resolution Mass Spectrometry (HR-MS) | Exact mass determination and elemental composition confirmation. | Provides definitive proof of the molecular formula. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Determination of absolute configuration for chiral samples. | Essential for validating the success of enantioselective synthetic methods. |

| X-ray Crystallography | Precise 3D molecular structure, including bond lengths, bond angles, and stereochemistry. | Offers the ultimate structural proof and insights into solid-state packing and intermolecular interactions. |

New Frontiers in Computational Modeling and Prediction

Computational chemistry offers powerful predictive tools that can guide and accelerate experimental research on this compound. The development of robust in silico models represents a significant frontier for understanding this molecule at a fundamental level.

Density Functional Theory (DFT) calculations will be instrumental in predicting the ground-state geometry, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts. These calculations can also illuminate the electronic structure, providing insights into the molecule's frontier molecular orbitals (HOMO-LUMO) which govern its reactivity. A key area of investigation will be the computational modeling of reaction mechanisms. For instance, DFT can be used to calculate the activation energy barriers for the nucleophilic ring-opening at the substituted C2 versus the unsubstituted C3 position, predicting the regioselectivity under various catalytic or non-catalytic conditions. This predictive capability can save significant experimental time and resources by identifying the most promising reaction pathways to explore.

| Computational Method | Application for this compound | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Geometry optimization and prediction of spectroscopic data (IR, NMR). | Optimized 3D structure; predicted spectra to aid in experimental characterization. |

| Reaction Pathway Modeling | Calculation of transition states and activation energies for ring-opening reactions. | Prediction of regioselectivity (C2 vs. C3 attack) and stereoselectivity; understanding catalytic effects. |

| Molecular Dynamics (MD) Simulation | Simulation of the molecule's behavior in different solvent environments or in proximity to other molecules. | Insight into solvation effects and potential for self-assembly or interaction with material surfaces. |

Exploration of Undiscovered Reactivity Profiles

The reactivity of aziridines is dominated by nucleophilic ring-opening, driven by the release of ring strain. mdpi.comresearchgate.net However, the specific substitution pattern of this compound—an electron-withdrawing carboxamide on the nitrogen and a methyl group on a carbon—suggests a nuanced and largely unexplored reactivity profile.

Future research should systematically investigate the regioselectivity of ring-opening with a wide array of carbon and heteroatom nucleophiles. While non-activated aziridines often require acid catalysis for ring-opening, the influence of the N-carboxamide group may alter this requirement. researchgate.net A particularly exciting frontier is the exploration of catalyzed ring-expansion and isomerization reactions. In related systems, Lewis acids like BF₃·OEt₂ have been shown to induce the rearrangement of aziridines into five-membered heterocycles such as oxazolines or thiazolines. nih.govnsf.gov Investigating whether this compound can undergo similar transformations could lead to novel heterocyclic scaffolds not accessible through other means. The discovery of new catalytic systems, perhaps involving palladium or nickel, could also unlock unprecedented reaction pathways. nih.gov

| Reaction Type | Potential Reagents/Catalysts | Potential Product Class | Rationale/Precedent |

| Catalytic Ring-Expansion | Lewis Acids (e.g., BF₃·OEt₂, Sc(OTf)₃) | Substituted oxazolidinones or other five-membered heterocycles. | Lewis acids are known to promote the isomerization of functionalized aziridines. nih.govsemanticscholar.org |

| Regioselective Ring-Opening | Various nucleophiles (e.g., thiols, amines, organometallics) with transition metal catalysts. | β-functionalized amines with high regiochemical control. | The choice of catalyst and nucleophile can dictate the site of ring-opening in aziridines. |

| 1,3-Dipolar Cycloaddition | Thermal or photochemical conditions. | Functionalized pyrrolidines. | N-substituted aziridines can open to form azomethine ylides, which act as 1,3-dipoles. |

Integration with Materials Science and Supramolecular Chemistry

The unique structure of this compound makes it a promising building block for advanced materials and supramolecular assemblies. The aziridine ring serves as a latent reactive handle for polymerization or surface functionalization.

A significant future direction is the design of bifunctional monomers based on this scaffold for use in step-growth polymerization. The ring-opening of bis-aziridine monomers with dinucleophiles is a known strategy for creating polyamides and related polymers. nsf.gov By analogy, a monomer derived from this compound could be copolymerized with dicarboxylic acids or other dinucleophiles to produce novel poly(amide-amine)s with pendant N,N-dimethylcarboxamide groups, potentially imparting unique solubility or thermal properties. nsf.govrsc.org Cationic or anionic ring-opening polymerization of the aziridine itself is another established route to polyamines, and applying this to the target molecule could yield functional polymers with controlled architectures. rsc.org

In supramolecular chemistry, the N,N-dimethylcarboxamide moiety provides sites for hydrogen bonding and metal coordination. Research could explore the self-assembly of this molecule into well-defined nanostructures or its use as a ligand for the construction of metal-organic frameworks (MOFs).

| Field | Potential Application | Key Molecular Feature | Research Direction |

| Polymer Chemistry | Monomer for novel polyamides or polyamines. | Reactive aziridine ring for ring-opening polymerization. | Synthesize bifunctional analogues and perform step-growth or ring-opening polymerizations. nsf.govrsc.orgrsc.org |

| Materials Science | Surface modification agent. | Aziridine ring can open and covalently bond to surface functional groups. | Grafting the molecule onto surfaces (e.g., silica (B1680970), gold) to alter properties like hydrophilicity or bio-compatibility. |

| Supramolecular Chemistry | Building block for self-assembled structures. | Carboxamide group for hydrogen bonding and potential coordination sites. | Investigate self-assembly in solution and co-crystallization with complementary molecules to form host-guest systems. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products